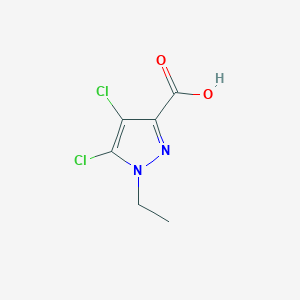

4,5-dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

4,5-dichloro-1-ethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O2/c1-2-10-5(8)3(7)4(9-10)6(11)12/h2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJQEQVLBUHDJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound. For instance, the reaction of 1,3-dichloro-2-propyne with ethyl diazoacetate in the presence of a copper catalyst can yield the desired pyrazole ring.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced by hydrolyzing an ester precursor. For example, the ethyl ester of the pyrazole can be hydrolyzed using aqueous sodium hydroxide to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 4 and 5 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Esterification: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted pyrazoles with various functional groups replacing the chlorine atoms.

Oxidation and Reduction: Products depend on the specific reaction conditions but may include oxidized or reduced forms of the pyrazole.

Esterification: Products are esters of the pyrazole carboxylic acid.

Scientific Research Applications

4,5-Dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, or anticancer properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Research: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and mechanisms.

Agricultural Chemistry: The compound can be explored for its potential use in agrochemicals, such as herbicides or fungicides.

Mechanism of Action

The mechanism of action of 4,5-dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid depends on its specific application:

Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrazole Derivatives

Table 1: Key Structural Differences

Key Observations :

- The azo-linked dichlorophenyl group in enhances UV absorption but lacks the direct electronic influence of pyrazole-bound chlorines .

- Functional Groups : The carboxylic acid in the target compound increases polarity and acidity (pKa ~2-3) compared to ethyl esters (pKa ~5-6), impacting solubility and bioavailability .

Reactivity Insights :

- The azidomethyl group in ’s compounds undergoes Huisgen cycloaddition, enabling triazole formation, whereas the target compound’s carboxylic acid participates in amidation or salt formation .

- The azo group in ’s compound allows for photoisomerization, a property absent in the target compound due to its simpler substitution pattern .

Notes

- Synthesis and property data for the target compound are extrapolated from related pyrazole chemistry.

Biological Activity

4,5-Dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid (C₆H₆Cl₂N₂O₂) is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structural features that include two chlorine atoms at positions 4 and 5, an ethyl group at position 1, and a carboxylic acid functional group at position 3. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and agricultural applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity :

- Anti-inflammatory Properties :

- Anticancer Potential :

-

Enzyme Inhibition :

- The compound may act as an enzyme inhibitor by binding to active sites of specific enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This mechanism is critical in its potential therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may interact with various receptors involved in signal transduction pathways, influencing cellular responses.

- Enzyme Interaction : Its structure allows it to fit into enzyme active sites, effectively blocking their function and altering metabolic pathways.

Comparative Analysis

The following table summarizes the structural features and biological activities of similar pyrazole compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid | One chlorine atom | Moderate antimicrobial activity |

| 1-Ethyl-1H-pyrazole-3-carboxylic acid | No chlorine atoms | Limited reactivity |

| 4,5-Dimethyl-1-ethyl-1H-pyrazole-3-carboxylic acid | Methyl groups instead of chlorine | Altered pharmacokinetic properties |

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

- Antimicrobial Studies :

- Anti-inflammatory Research :

- Cancer Cell Line Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.